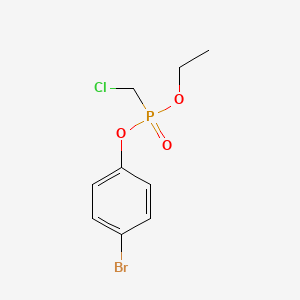
4-Bromophenyl ethyl (chloromethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromophenyl ethyl (chloromethyl)phosphonate: is an organophosphorus compound characterized by the presence of a bromophenyl group, an ethyl group, and a chloromethylphosphonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromophenyl ethyl (chloromethyl)phosphonate typically involves the reaction of 4-bromophenol with ethyl (chloromethyl)phosphonate under suitable conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions may include refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromophenyl ethyl (chloromethyl)phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Major Products:
Substitution Reactions: Substituted phenyl derivatives.
Oxidation Reactions: Phosphonic acid derivatives.
Reduction Reactions: Methyl-substituted phosphonate derivatives.
Applications De Recherche Scientifique
Chemistry: 4-Bromophenyl ethyl (chloromethyl)phosphonate is used as a building block in organic synthesis. It can be employed in the preparation of various phosphonate esters and phosphonic acid derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of phosphonate-containing molecules on biological systems. It may serve as a model compound to investigate the interactions of phosphonates with enzymes and other biomolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Phosphonate derivatives are known for their ability to inhibit enzymes, and this compound could be explored for its inhibitory activity against specific targets.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as flame retardants and plasticizers. Its unique chemical properties make it suitable for incorporation into polymer matrices to enhance their performance.
Mécanisme D'action
The mechanism of action of 4-Bromophenyl ethyl (chloromethyl)phosphonate involves its interaction with molecular targets, such as enzymes or receptors. The phosphonate group can mimic the phosphate group in biological molecules, allowing the compound to bind to active sites of enzymes and inhibit their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction.
Comparaison Avec Des Composés Similaires
- **Diethyl
4-Bromophenylacetic acid: Contains a bromophenyl group and an acetic acid moiety.
Propriétés
Numéro CAS |
253315-38-7 |
|---|---|
Formule moléculaire |
C9H11BrClO3P |
Poids moléculaire |
313.51 g/mol |
Nom IUPAC |
1-bromo-4-[chloromethyl(ethoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C9H11BrClO3P/c1-2-13-15(12,7-11)14-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 |
Clé InChI |
YZJUDMYVKQFNPV-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CCl)OC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, [1-(phenylsulfonyl)octyl]-, phenylmethyl ester](/img/structure/B14236244.png)
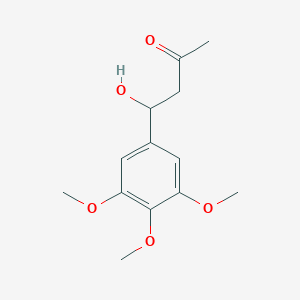
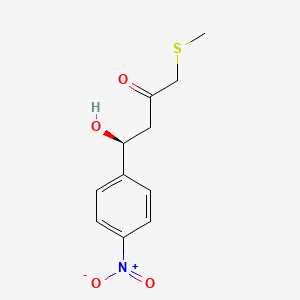
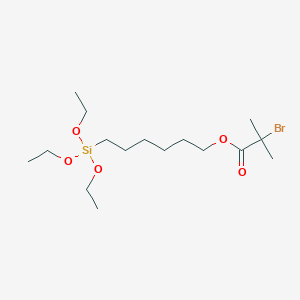
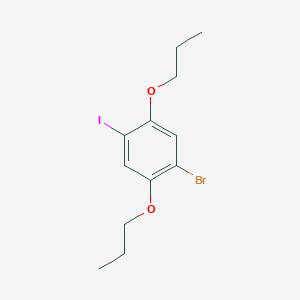

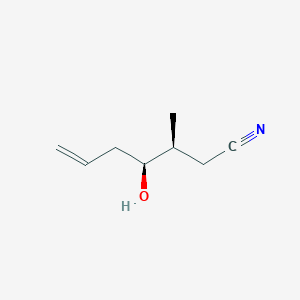
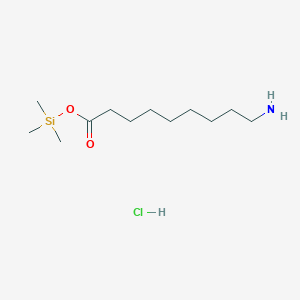
![[Oxybis(6-amino-3,1-phenylene)]bis[(4-methoxyphenyl)methanone]](/img/structure/B14236313.png)
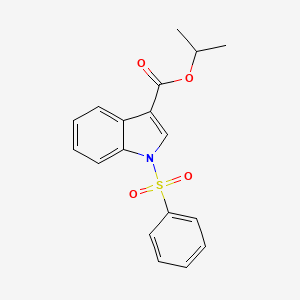
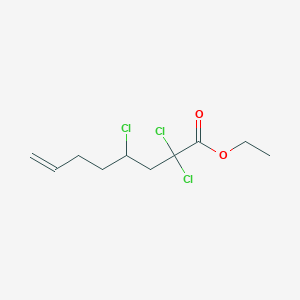
![2-methoxy-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14236322.png)
![N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide](/img/structure/B14236335.png)
![Phenol, 3,3'-[2,2'-bipyridine]-5,5'-diylbis-](/img/structure/B14236346.png)
